Differential SIRT1 Modulation: Target Compound vs. CAY10602 Based on N-1 Substituent SAR
The closest structurally characterized analog is CAY10602 (1-(4-fluorophenyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine), a validated SIRT1 activator. CAY10602 at 10 µM produces a ~2.3-fold enhancement of hrSIRT1 activity in a fluorogenic assay and inhibits LPS-induced TNF-α release in THP-1 cells ~10-fold more potently than resveratrol . The target compound differs at two critical positions: (i) N-1 bears an allyl group instead of a 4-fluorophenyl ring; (ii) the 3-sulfonyl group carries a 4-chlorophenyl instead of an unsubstituted phenyl. Published SAR on analogous 1,3-disubstituted pyrrolo[2,3-b]quinoxalines demonstrates that N-1 substitution identity is a primary determinant of functional outcome, with allyl-substituted derivatives exhibiting distinct target engagement profiles (e.g., PDE4B IC₅₀ ≈ 5–14 µM) compared to aryl-substituted SIRT1 activators [1]. No direct SIRT1 activity data are currently available for the target compound, precluding a quantitative head-to-head potency comparison.
| Evidence Dimension | SIRT1 activation (fluorogenic assay, fold-change at 10 µM) |
|---|---|
| Target Compound Data | No published data available for SIRT1 activation by the target compound |
| Comparator Or Baseline | CAY10602: ~2.3-fold activation of hrSIRT1 at 10 µM |
| Quantified Difference | Cannot be calculated; data absent for target compound; qualitative structural divergence at N-1 and 3-sulfonyl positions predicts distinct SIRT1 interaction |
| Conditions | In vitro fluorogenic assay using recombinant human SIRT1 (hrSIRT1); THP-1 cell-based TNF-α release assay |
Why This Matters
Researchers selecting between allyl-substituted and aryl-substituted pyrrolo[2,3-b]quinoxalin-2-amines must recognize that N-1 substitution fundamentally alters target engagement, preventing reliable extrapolation of CAY10602 data to the target compound.
- [1] Vijaya Babu, P., et al. Ligand/PTC-free intramolecular Heck reaction: synthesis of pyrroloquinoxalines and their evaluation against PDE4/luciferase/oral cancer cell growth in vitro and zebrafish in vivo. Organic & Biomolecular Chemistry, 2013. View Source
